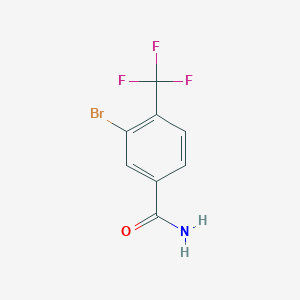

3-Bromo-4-(trifluoromethyl)benzamide

Beschreibung

BenchChem offers high-quality 3-Bromo-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFVDMPXWLROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290290 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581813-18-5 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-(trifluoromethyl)benzamide chemical structure and molecular weight

This technical guide provides an in-depth analysis of 3-Bromo-4-(trifluoromethyl)benzamide , a specialized halogenated aromatic intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization and the synthesis of bioactive small molecules.

Chemical Identity, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

3-Bromo-4-(trifluoromethyl)benzamide is a disubstituted benzamide derivative characterized by the presence of a lipophilic bromine atom and a metabolically stable trifluoromethyl group. This scaffold is a critical "privileged structure" in drug discovery, particularly in the development of androgen receptor antagonists, kinase inhibitors, and agrochemicals. Its unique substitution pattern—placing a bulky halogen adjacent to a strong electron-withdrawing group—modulates the electronic environment of the aromatic ring, influencing binding affinity and metabolic stability.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a benzamide core substituted at the meta position relative to the amide with a bromine atom, and at the para position with a trifluoromethyl group.

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | 3-Bromo-4-(trifluoromethyl)benzamide |

| CAS Registry Number | 581813-18-5 |

| Molecular Formula | C₈H₅BrF₃NO |

| Molecular Weight | 268.03 g/mol |

| Exact Mass | 266.9507 Da |

| Physical State | Solid (Powder/Crystals) |

| Color | White to Off-white |

| Predicted LogP | ~2.4 - 2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |

Structural Identifiers

-

InChI: InChI=1S/C8H5BrF3NO/c9-6-3-5(8(14)15)1-2-7(6)10(11,12)13/h1-3H,(H2,14,15)

Synthetic Pathways & Methodologies[7][8]

The synthesis of 3-Bromo-4-(trifluoromethyl)benzamide typically proceeds via the activation of its corresponding carboxylic acid precursor. Below is the industry-standard protocol for high-purity synthesis.

Primary Route: Acid Chloride Activation

This method is preferred for its high yield and operational simplicity.

Precursor: 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS: 581813-17-4).[3][4]

Step-by-Step Protocol:

-

Activation: Charge a reaction vessel with 3-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) .

-

Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (Dimethylformamide) to initiate the reaction.

-

Reflux: Heat the mixture to reflux (40°C) for 2–4 hours until gas evolution (SO₂, HCl) ceases.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride intermediate.

-

Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C. Slowly bubble Ammonia gas (NH₃) or add Ammonium Hydroxide (28%) (5.0 eq) with vigorous stirring.

-

Work-up: Stir at room temperature for 1 hour. Quench with water.[5] Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[6]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/Ethyl Acetate).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and critical decision points.

Figure 1: Step-wise synthetic pathway from the benzoic acid precursor to the final amide.

Medicinal Chemistry Applications

In drug development, this molecule serves as a versatile building block.[7] Its specific substitution pattern offers distinct advantages in Structure-Activity Relationship (SAR) studies.

Pharmacophore Analysis

-

Trifluoromethyl Group (-CF₃):

-

Metabolic Stability: Blocks metabolic oxidation at the para position (preventing hydroxylation).

-

Lipophilicity: Increases membrane permeability (logP modulation).

-

Electronic Effect: Strong electron-withdrawing nature pulls electron density from the aromatic ring, increasing the acidity of the amide protons (H-bond donor strength).

-

-

Bromine Atom (-Br):

-

Steric Handle: Occupies a specific volume in the binding pocket, often inducing conformational locks.

-

Synthetic Handle: The C-Br bond allows for further diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl or heterocyclic moieties.

-

Strategic Utility in Drug Design

This scaffold is structurally homologous to intermediates used in Androgen Receptor (AR) Antagonists (e.g., analogs of Nilutamide or Enzalutamide). Researchers often swap the -CN (cyano) group found in many AR drugs with -CONH₂ (amide) to test hydrogen bonding interactions within the receptor pocket.

Figure 2: Strategic application of the scaffold in diversifying drug candidates.

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer may be limited, it should be handled according to protocols for halogenated benzamides .

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Signal Word: WARNING .

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Always use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact: Wash skin with soap and water for 15 minutes. If in eyes, rinse cautiously with water for 15 minutes.

-

References

-

ChemicalBook. (n.d.). 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) and derivatives.[3][4] Retrieved from

-

GuideChem. (n.d.). Product List: 3-bromo-4-(trifluoromethyl)benzamide (CAS 581813-18-5). Retrieved from

-

PubChem. (2025).[2][8] Compound Summary: 4-bromo-3-(trifluoromethyl)benzamide (Isomer Analysis). National Library of Medicine.[9] Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Halogenated Benzamides. Retrieved from

Sources

- 1. PubChemLite - 4-bromo-3-(trifluoromethyl)benzamide (C8H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axel.as-1.co.jp [axel.as-1.co.jp]

- 4. 3-Bromo-4-(Trifluoromethyl)Benzoic Acid CAS#:581813-17-4_河南拉瓦锡化工产品有限公司_化学加网 [huaxuejia.cn]

- 5. airgas.com [airgas.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

Technical Whitepaper: Hazard Profiling and Safe Handling of 3-Bromo-4-(trifluoromethyl)benzamide in Pharmaceutical R&D

Executive Summary & Chemical Identity[1]

3-Bromo-4-(trifluoromethyl)benzamide is a specialized halogenated aromatic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its structural motif—combining a lipophilic trifluoromethyl group with a reactive bromo-handle—makes it a critical scaffold for structure-activity relationship (SAR) studies.

However, its specific hazard profile is often under-documented in consolidated databases compared to its parent reagents. This guide synthesizes data from structural analogs, precursor properties, and functional group analysis to establish a robust safety protocol.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 3-Bromo-4-(trifluoromethyl)benzamide |

| CAS Number | 1212021-55-0 (Commercial/Provisional) |

| Molecular Formula | C₈H₅BrF₃NO |

| Molecular Weight | 268.03 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Primary Amide (-CONH₂), Aryl Bromide (-Br), Trifluoromethyl (-CF₃) |

GHS Hazard Classification & Risk Assessment[2][3]

Based on the quantitative structure-activity relationship (QSAR) of halogenated benzamides and the Safety Data Sheet (SDS) of its direct precursor (3-Bromo-4-(trifluoromethyl)benzoic acid), this compound is classified as a Category 2 Irritant .

Harmonized Hazard Statements (GHS)[2]

| Classification | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

| Acute Toxicity (Oral) | Category 4* | H302 | Harmful if swallowed. |

*Note: Acute toxicity is inferred from the benzamide core (CAS 55-21-0) which exhibits oral toxicity. Treat as harmful until specific LD50 data is validated.

Precautionary Statements (Key Selection)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[2][3][4][6]

Visualization: Hazard Logic & Decision Tree

The following diagram illustrates the logic flow for determining the handling requirements based on the compound's functional groups.

Figure 1: Hazard determination logic linking chemical structure to safety controls.[3]

Experimental Protocols & Safe Handling

Synthesis Workflow (Acid to Amide Conversion)

Context: This compound is often synthesized in-house when commercial stock is low.

Reagents:

-

3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4)

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

Ammonium Hydroxide (NH₄OH) or Ammonia gas

Protocol:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM. Add catalytic DMF and slow addition of Oxalyl Chloride (1.2 eq) at 0°C under N₂.

-

Safety Check: Trap HCl and CO gases evolved during this step using a scrubber containing 1M NaOH.

-

-

Amidation: Once gas evolution ceases, concentrate the acid chloride in vacuo. Re-dissolve in DCM and add dropwise to a stirred solution of aqueous NH₄OH at 0°C.

-

Critical Control: The reaction is exothermic. Maintain temperature <5°C to prevent hydrolysis or runaway exotherms.

-

-

Isolation: Filter the precipitated solid. Wash with water and cold ether.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Handling & Storage Guidelines

-

Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Hygroscopic nature is possible; store with desiccant.

-

Incompatibilities: Strong oxidizing agents, Strong bases.[3]

-

Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.

Emergency Response System

This section outlines the self-validating response steps. "Self-validating" means the protocol includes a confirmation step to ensure the hazard is neutralized.

| Scenario | Immediate Action | Validation Step |

| Eye Contact | Rinse immediately with water for 15 minutes, lifting eyelids.[3][4][6] | Check: pH of eye surface (lacrimal fluid) should return to neutral (pH 7.0-7.4) before ceasing monitoring. |

| Skin Contact | Wash off immediately with soap and plenty of water.[2][4] Remove contaminated clothes.[2][3][4] | Check: Inspect skin for redness (erythema) after 15 mins. If red, seek medical attention. |

| Inhalation | Move to fresh air.[2][3][4][6] If breathing is difficult, give oxygen. | Check: SpO2 levels should be >95%.[7] If wheezing persists, administer bronchodilator (medical pro only). |

| Spill (Solid) | Dampen with water/ethanol to prevent dust. Sweep up. | Check: Wipe surface with wet tissue; UV check (if fluorescent) or visual inspection for residue. |

Visualization: Emergency Spill Response Workflow

Figure 2: Step-by-step workflow for managing laboratory spills of 3-Bromo-4-(trifluoromethyl)benzamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68000, 3-Fluorobenzamide (Analogous Hazard Data). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Harmonized classification and labelling of halogenated benzamides. Retrieved from [Link]

Sources

3-Bromo-4-(trifluoromethyl)benzamide: A Strategic Fluorinated Scaffold

Executive Summary

3-Bromo-4-(trifluoromethyl)benzamide (CAS: 581813-18-5 ) is a specialized organofluorine building block extensively utilized in medicinal chemistry and agrochemical development. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the bromide (-Br) serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the trifluoromethyl (-CF

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, providing researchers with a self-validating protocol for its handling and utilization.[1]

Chemical Profile & Identifiers[2][3][4][5]

| Property | Data |

| Chemical Name | 3-Bromo-4-(trifluoromethyl)benzamide |

| CAS Number | 581813-18-5 |

| Molecular Formula | C |

| Molecular Weight | 268.03 g/mol |

| MDL Number | MFCD09839384 |

| SMILES | NC(=O)c1ccc(C(F)(F)F)c(Br)c1 |

| InChIKey | YTSXRPUFRAARJT-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158–162 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

Synthetic Pathways[1][7][8]

The synthesis of 3-Bromo-4-(trifluoromethyl)benzamide typically proceeds through the functionalization of the corresponding benzoic acid or nitrile precursors. The Acid Chloride Route is preferred for scale-up due to its high yield and operational simplicity.

Method A: The Acid Chloride Route (Recommended)

This method utilizes 3-bromo-4-(trifluoromethyl)benzoic acid as the starting material. The carboxylic acid is activated to the acid chloride using thionyl chloride (

Protocol:

-

Activation: Dissolve 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF.

-

Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0°C under

. Stir at room temperature for 2 hours until gas evolution ceases. -

Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Aminolysis: Re-dissolve the residue in dry THF. Cool to 0°C. Add aqueous ammonia (

, 5.0 eq) or ammonia in methanol/dioxane dropwise. -

Isolation: Stir for 1 hour. Concentrate the organic solvent. Precipitate the product with cold water, filter, and wash with hexanes.

Method B: Nitrile Hydrolysis

Alternatively, 3-bromo-4-(trifluoromethyl)benzonitrile can be hydrolyzed. This method is useful if the nitrile is the available precursor but requires careful control to prevent over-hydrolysis to the acid.

Protocol:

-

Reagents:

(30%), NaOH (aq), DMSO. -

Conditions: Stir the nitrile in DMSO with

(0.2 eq) and excess

Synthetic Logic Diagram

Figure 1: Validated synthetic routes to 3-Bromo-4-(trifluoromethyl)benzamide via Acid Activation (Blue/Green) and Nitrile Hydrolysis (Red).

Reactivity & Applications in Drug Discovery

The 3-Bromo-4-(trifluoromethyl)benzamide scaffold is a "privileged structure" in medicinal chemistry. Its utility stems from the ability to independently manipulate the aryl ring and the amide functionality.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the meta position (relative to the amide) is highly activated for palladium-catalyzed cross-coupling reactions. This allows for the rapid construction of biaryl systems, a common motif in kinase inhibitors (e.g., RAF, VEGFR inhibitors).

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water or DMF.

-

Significance: Enables the introduction of diverse heteroaryl groups while retaining the

and amide pharmacophores.

Hofmann Rearrangement

The primary amide can be converted to a primary amine via the Hofmann rearrangement (using

Dehydration to Nitrile

Treatment with dehydrating agents (e.g.,

Reactivity Workflow

Figure 2: Divergent synthesis capabilities of the scaffold. The Bromine handle enables library expansion (Suzuki), while the Amide allows functional group interconversion.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.[3][4]

References

-

PubChem. "3-Bromo-4-(trifluoromethyl)benzamide Compound Summary." National Center for Biotechnology Information. Accessed February 2026. Link

-

BLD Pharm. "Product Datasheet: 3-Bromo-4-(trifluoromethyl)benzamide (CAS 581813-18-5)." Accessed February 2026. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (General reference for Suzuki Coupling protocols). Link

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. (General reference for Amide Synthesis). Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using 3-Bromo-4-(trifluoromethyl)benzamide

Introduction: The Strategic Importance of Trifluoromethylated Biaryl Benzamides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly valuable, yet challenging, substrate: 3-Bromo-4-(trifluoromethyl)benzamide.

The trifluoromethyl (-CF3) group is a critical pharmacophore in contemporary drug design. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity.[6] The benzamide moiety, in turn, is a common structural motif in a wide array of biologically active compounds.[5] The combination of these features in a biaryl structure, accessible through the Suzuki-Miyaura coupling of 3-Bromo-4-(trifluoromethyl)benzamide, presents a powerful strategy for the rapid generation of novel chemical entities with high potential in drug discovery programs.

This document provides a comprehensive overview of the mechanistic considerations and practical protocols for the successful Suzuki-Miyaura coupling of 3-Bromo-4-(trifluoromethyl)benzamide with a variety of boronic acids and their derivatives.

Mechanistic Insights: Addressing the Challenges of an Electron-Deficient Substrate

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[2][3][7]

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure with Phenylboronic Acid

This protocol describes a general method for the coupling of 3-Bromo-4-(trifluoromethyl)benzamide with phenylboronic acid.

Materials:

-

3-Bromo-4-(trifluoromethyl)benzamide

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Bromo-4-(trifluoromethyl)benzamide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.

-

Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure deoxygenation.

-

In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of dioxane.

-

Add the catalyst/ligand mixture to the reaction flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Reactivity with a Buchwald Ligand

For more challenging coupling partners or to improve reaction efficiency, a more active catalyst system employing a Buchwald-type ligand is recommended.

Materials:

-

3-Bromo-4-(trifluoromethyl)benzamide

-

Arylboronic acid or boronate ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

Follow steps 1-3 as described in Protocol 1, using potassium phosphate (3.0 eq.) as the base.

-

Add toluene and deionized water in a 10:1 ratio (v/v).

-

Sparge the mixture with an inert gas for 20 minutes.

-

Add Pd₂(dba)₃ (0.01 eq.) and SPhos (0.02 eq.) to the reaction flask.

-

Heat the reaction to 100-110 °C and stir.

-

Monitor the reaction as described previously.

-

Perform work-up and purification as in Protocol 1.

Data Presentation: Comparative Reaction Parameters

The choice of reaction components can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions for various scenarios.

| Parameter | Condition A (Standard) | Condition B (Enhanced Reactivity) | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd₂(dba)₃ is a common Pd(0) source for forming highly active catalysts in situ. [8] |

| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination. [9][10] |

| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | Stronger, non-nucleophilic bases are often required for electron-deficient substrates. [11] |

| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) | The choice of solvent can influence catalyst activity and substrate solubility. |

| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be necessary to overcome the activation barrier for oxidative addition. |

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction stalls or provides low yields, consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand), or using a stronger base like K₃PO₄.

-

Dehalogenation: A common side reaction with electron-deficient aryl halides is dehalogenation (replacement of bromine with hydrogen). This can be minimized by ensuring rigorously anaerobic conditions and using a well-defined catalyst system.

-

Homocoupling of Boronic Acid: The formation of biaryl products derived from the boronic acid coupling with itself can occur. This is often mitigated by the slow addition of the boronic acid or by using a boronate ester instead of the free acid.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-4-(trifluoromethyl)benzamide is a robust and versatile method for the synthesis of novel biaryl compounds with significant potential in medicinal chemistry and materials science. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively overcome the challenges associated with this electron-deficient substrate and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable starting point for the development of efficient and scalable synthetic routes to these important molecular scaffolds.

References

-

BenchChem. Accessed February 13, 2026.

-

Chemical Society Reviews. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

The Journal of Organic Chemistry. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

Chemistry LibreTexts. Accessed February 13, 2026.

-

Chem 115 Myers. Accessed February 13, 2026.

-

YouTube. Accessed February 13, 2026.

-

PMC. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

New Journal of Chemistry. Accessed February 13, 2026.

-

Organic Letters. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

Common Organic Chemistry. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

The Journal of Organic Chemistry. Accessed February 13, 2026.

-

PubMed. Accessed February 13, 2026.

-

RSC Publishing. Accessed February 13, 2026.

-

MDPI. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

ResearchGate. Accessed February 13, 2026.

-

NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 13, 2026.

-

Nobel Prize. Accessed February 13, 2026.

-

Green Chemistry. Accessed February 13, 2026.

-

CORE. Accessed February 13, 2026.

-

PMC. Accessed February 13, 2026.

-

Journal of Synthetic Chemistry. Accessed February 13, 2026.

-

Yoneda Labs. Accessed February 13, 2026.

-

YouTube. Accessed February 13, 2026.

-

Organic Chemistry Frontiers. Accessed February 13, 2026.

-

Chemistry LibreTexts. Accessed February 13, 2026.

-

PMC. Accessed February 13, 2026.

-

Chemistry LibreTexts. Accessed February 13, 2026.

-

Organic Chemistry Portal. Accessed February 13, 2026.

-

YouTube. Accessed February 13, 2026.

-

YouTube. Accessed February 13, 2026.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 3-Bromo-4-(trifluoromethyl)benzamide Coupling

<

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-4-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. The unique electronic properties of this substrate, characterized by a potent electron-withdrawing trifluoromethyl group and a bromine atom, present specific challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation. This resource provides a structured approach to identifying and resolving common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 3-Bromo-4-(trifluoromethyl)benzamide showing low or no conversion?

A1: Low conversion is a common issue and can stem from several factors. Systematically evaluate the following:

-

Catalyst Activity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are fresh and properly stored under an inert atmosphere.[1] The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[2]

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) form, are highly sensitive to oxygen.[3] Inadequate degassing of solvents and reagents or a leaky reaction setup can lead to catalyst deactivation.

-

Reagent Quality: Boronic acids, in the case of Suzuki-Miyaura coupling, can degrade over time, especially when exposed to air and moisture.[3] Similarly, other organometallic reagents should be of high purity.

-

Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also promote catalyst decomposition.[2] An optimal temperature that balances reactivity and catalyst stability is crucial.

Q2: I am observing significant amounts of a dehalogenated byproduct, 4-(trifluoromethyl)benzamide. What is causing this?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This typically occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner. Potential hydride sources include solvents (like THF), water, or impurities in the reagents. To mitigate this, ensure all reagents and solvents are anhydrous and of high purity. In some cases, a bimetallic palladium-copper nanocatalyst system has been shown to suppress this unwanted pathway.[4]

Q3: How does the trifluoromethyl group on the 3-Bromo-4-(trifluoromethyl)benzamide affect the reaction?

A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[5] This has several implications for the coupling reaction:

-

Increased Reactivity: The electron-withdrawing nature of the -CF₃ group makes the aryl bromide more electrophilic, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[6]

-

Altered Electronic Properties of the Product: The presence of the -CF₃ group will significantly influence the electronic properties of the final coupled product, which can be advantageous for applications in pharmaceuticals and agrochemicals.[5]

Q4: Which type of cross-coupling reaction is most suitable for 3-Bromo-4-(trifluoromethyl)benzamide?

A4: Due to its structure as an aryl bromide, 3-Bromo-4-(trifluoromethyl)benzamide is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used coupling reactions due to the stability and low toxicity of the boron reagents.[7]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds.[8][9] This is a powerful method for synthesizing arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, specifically arylalkynes.[10][11]

-

Heck Coupling: Reaction with alkenes to form C-C bonds.[12][13]

The choice of reaction will depend on the desired final product.

Troubleshooting Guide: Low Reaction Yields

This section provides a more in-depth, systematic approach to troubleshooting low yields in coupling reactions involving 3-Bromo-4-(trifluoromethyl)benzamide.

Problem 1: Low or No Product Formation with Starting Material Recovery

This indicates that the reaction is not initiating or is proceeding very slowly.

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps & Explanation |

| Inactive Catalyst | Verify Catalyst and Ligand Integrity: Use fresh palladium precursors and phosphine ligands. Phosphine ligands are susceptible to oxidation.[1] Consider using air-stable pre-catalysts. In-situ Reduction of Pd(II) to Pd(0): If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the reaction conditions facilitate its reduction to the active Pd(0) species. The choice of ligand and base can be critical for this step.[14] |

| Inadequate Inert Atmosphere | Improve Degassing Technique: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain Positive Inert Gas Pressure: Ensure your reaction setup is well-sealed and maintained under a positive pressure of inert gas throughout the reaction. |

| Incorrect Reaction Temperature | Optimize Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments. Conversely, if catalyst decomposition is suspected at higher temperatures, try lowering the temperature.[2] Microwave irradiation can sometimes be effective for accelerating reactions and improving yields.[15] |

| Poor Reagent Quality | Use High-Purity Reagents: Ensure all starting materials, including the coupling partner and base, are of high purity and dry. Boronic acids, for instance, can undergo protodeboronation if they are not pure or stored correctly.[3] |

Problem 2: Formation of Significant Side Products

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired coupling.

Potential Causes & Solutions:

| Side Product Observed | Potential Cause | Recommended Solution |

| Dehalogenated Starting Material | Reaction with a hydride source. | Use anhydrous solvents and reagents. Consider adding a mild drying agent if water contamination is suspected. In some cases, changing the solvent or base can minimize this side reaction.[3] |

| Homocoupling of Coupling Partner | Inefficient transmetalation or premature reductive elimination. | Adjust the stoichiometry of the reactants. Sometimes adding the aryl halide in a slight excess can reduce homocoupling of the coupling partner.[15] For Sonogashira couplings, copper-free conditions can eliminate the formation of diyne homocoupling products.[7] |

| Protodeboronation (Suzuki Coupling) | Degradation of the boronic acid. | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[1][3] The choice of base and solvent can also influence the rate of protodeboronation. |

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromo-4-(trifluoromethyl)benzamide with a generic arylboronic acid. Optimization of specific parameters may be required.

Reagents and Equipment:

-

3-Bromo-4-(trifluoromethyl)benzamide

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add 3-Bromo-4-(trifluoromethyl)benzamide, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yields

Caption: Decision tree for troubleshooting low yields in coupling reactions.

References

- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.

- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.

- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.

- Cross-Coupling Reactions Guide.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.

- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.

- Ligand electronic influence in Pd-catalyzed C-C coupling processes.

- Optimization of the reaction conditions and scope of aryl halides.... - ResearchGate.

- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.

- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.

- 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 - Benchchem.

- Sonogashira Coupling - Organic Chemistry Portal.

- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features | The Journal of Organic Chemistry - ACS Publications.

- Optimization of the Reaction Conditions a | Download Scientific Diagram - ResearchGate.

- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara.

- Cross-Coupling Reactions - Chemistry.

- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate.

- Buchwald–Hartwig amination - Wikipedia.

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.

- Synthesis of trifluoromethyl arenes - Organic Chemistry Portal.

- Sonogashira Coupling - Chemistry LibreTexts.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Heck Coupling - NROChemistry.

- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.

- Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling - PMC.

- Selected Optimization of Reaction Conditions - ResearchGate.

- Trifluoromethylation of Aryl and Heteroaryl Halides | Request PDF - ResearchGate.

- [PDF] Trifluoromethylation of aryl and heteroaryl halides - Semantic Scholar.

- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH.

- Heck Reaction - Organic Chemistry Portal.

- The Intramolecular Heck Reaction - Macmillan Group.

- 4-bromo-3-(trifluoromethyl)benzamide (C8H5BrF3NO) - PubChemLite.

- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube.

- 3-BROMO-4-(TRIFLUOROMETHOXY)BENZAMIDE - ChemicalBook.

- Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Publications.

- 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem.

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents.

- Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate.

- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. jmcct.com [jmcct.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heck Coupling | NROChemistry [nrochemistry.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting low conversion rates in 3-Bromo-4-(trifluoromethyl)benzamide reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-4-(trifluoromethyl)benzamide and its synthetic precursors. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues, particularly low conversion rates, encountered during amide bond formation and subsequent reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve challenges in your own laboratory.

Introduction: The Challenge of a Deactivated System

3-Bromo-4-(trifluoromethyl)benzoic acid, the precursor to the title benzamide, is a challenging substrate for amide coupling. The benzene ring is heavily substituted with two powerful electron-withdrawing groups: a bromine atom and a trifluoromethyl (-CF₃) group. The -CF₃ group, in particular, exerts a strong negative inductive effect (-I), significantly deactivating the aromatic ring and influencing the reactivity of the carboxylic acid.[1][2] This electronic environment is the primary reason for many of the difficulties encountered in achieving high-yield conversions. This guide provides a structured approach to diagnosing and overcoming these obstacles.

Troubleshooting Guide: Low Conversion Rates in Amide Coupling

This section addresses the most common and frustrating issue: poor yields when synthesizing substituted benzamides from 3-bromo-4-(trifluoromethyl)benzoic acid.

Question 1: My amide coupling reaction has stalled, showing low to no yield of the desired benzamide. What are the primary causes and how can I fix it?

Low conversion is a frequent problem stemming from several factors related to the deactivated nature of the starting carboxylic acid and the nucleophilicity of the amine coupling partner.

Potential Causes & Solutions:

-

Inadequate Carboxylic Acid Activation: The electron-withdrawing groups make the carboxylate less nucleophilic, hindering its reaction with the coupling reagent to form the highly reactive activated ester (e.g., an O-acylisourea or HATU-ester).[3][4]

-

Solution: Switch to a more potent coupling reagent. While standard carbodiimides like DCC or EDC can work, phosphonium- or uronium-based reagents are often superior for challenging substrates.[5]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Excellent for difficult couplings, often providing faster reaction times and higher yields. It is crucial to use a non-nucleophilic base like DIPEA or 2,4,6-collidine.

-

T3P® (Propylphosphonic Anhydride): A powerful water scavenger and activating agent that often succeeds where other reagents fail. It drives the reaction forward by forming a mixed anhydride.

-

Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride in situ using reagents like XtalFluor-E can be highly effective for coupling with electron-deficient amines or sterically hindered partners.[5]

-

-

-

Low Nucleophilicity of the Amine: This is especially problematic with anilines bearing electron-withdrawing groups or sterically hindered amines. The activated acid is a potent electrophile, but if the amine is not a sufficiently strong nucleophile, the reaction will be slow or may not proceed at all.[3][5]

-

Solution:

-

Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome a sluggish reaction. Monitor for potential decomposition of starting materials or reagents.

-

Use a Stronger, Non-Nucleophilic Base: A base is required to deprotonate the amine's ammonium salt (if applicable) and to scavenge the acid produced during the reaction. Using a stronger base can increase the concentration of the free, more nucleophilic amine. Be cautious, as overly strong bases can cause side reactions.[6]

-

Increase Amine Stoichiometry: If the amine is inexpensive, using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion according to Le Châtelier's principle.[7]

-

-

-

Hydrolysis of the Activated Intermediate: The activated ester is highly susceptible to hydrolysis by trace amounts of water in the reaction mixture, which reverts it to the starting carboxylic acid.

-

Solution:

-

Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).

-

Use Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively scavenge trace water.

-

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting low-yield amide coupling reactions.

Caption: A decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 3-Bromo-4-(trifluoromethyl)benzoic acid?

There is no single "best" reagent, as the optimal choice depends on the amine coupling partner.[7] However, a good starting point for this challenging substrate is HATU due to its high reactivity and general reliability.

| Reagent | Pros | Cons | Typical Base |

| HATU | High reactivity, good for hindered/deactivated partners, fast. | Expensive, can be moisture sensitive. | DIPEA, 2,4,6-Collidine |

| EDC/HOBt | Inexpensive, common, byproducts are water-soluble. | Can be slow, may fail with difficult substrates.[6] | DIPEA, NMM |

| T3P® | Very powerful, excellent water scavenger, byproducts are water-soluble. | Can be viscous and difficult to handle. | Pyridine, DIPEA |

| SOCl₂/Oxalyl-Cl | Forms highly reactive acid chloride, inexpensive. | Harsh conditions, not compatible with sensitive functional groups, generates HCl.[6] | Pyridine, Et₃N |

Q2: What is the best solvent for this reaction?

Aprotic polar solvents are generally preferred.

-

DMF (Dimethylformamide): Excellent solvating properties for most starting materials. Ensure it is anhydrous.

-

DCM (Dichloromethane): Good for reactions at or below room temperature. Easy to remove during workup.

-

Acetonitrile (MeCN): Another good option, particularly for purification, as byproducts like dicyclohexylurea (from DCC) are often insoluble in it.[7]

Q3: I've formed my 3-Bromo-4-(trifluoromethyl)benzamide product, but I'm concerned about its stability. What side reactions can the product undergo?

While the amide bond itself is quite stable, the aryl bromide can participate in further reactions.

-

Cross-Coupling Reactions: The C-Br bond is a handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. Be mindful of this if using palladium catalysts in subsequent steps.[8]

-

Hydrodehalogenation: Under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C), the bromine can be replaced by a hydrogen atom.[8]

-

Hydrolysis: Under harsh acidic or basic conditions at high temperatures, the amide bond can be hydrolyzed back to the carboxylic acid. This is generally not a concern under standard purification or reaction conditions.

Q4: How should I purify the final product?

Standard purification techniques are usually effective.

-

Aqueous Workup: After the reaction, a standard acidic/basic workup can help remove the base, unreacted starting acid, and some reagent byproducts.

-

Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[9] A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water) is recommended.

-

Flash Column Chromatography: This is the most versatile method. A gradient of ethyl acetate in hexanes on silica gel is a common starting point for compounds of this type.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for coupling 3-Bromo-4-(trifluoromethyl)benzoic acid with a primary or secondary amine.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

-

Causality Note: Adding the base last prevents it from reacting with the HATU reagent before the carboxylic acid is activated.

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish after 2-4 hours, it may be gently warmed to 40 °C.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash chromatography or recrystallization.

Protocol 2: Acyl Chloride Formation for Unreactive Amines

For extremely unreactive or sterically hindered amines, converting the carboxylic acid to the more electrophilic acyl chloride may be necessary.

-

Preparation: To a flame-dried flask under an inert atmosphere, add 3-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Chlorination: Add thionyl chloride (SOCl₂) (2.0-5.0 eq) and a catalytic amount of DMF (1 drop).

-

Reaction: Gently reflux the mixture for 1-3 hours until gas evolution ceases.

-

Safety Note: This reaction produces HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

-

-

Isolation: Carefully remove the excess SOCl₂ in vacuo. The resulting crude acyl chloride is often used directly in the next step without further purification.

-

Coupling: Dissolve the crude acyl chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the amine (1.1 eq) and a base like triethylamine or pyridine (2.0 eq) in DCM.

-

Completion: Allow the reaction to warm to room temperature and stir until complete. Proceed with a standard aqueous workup and purification.

References

- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Accessed February 13, 2026.

- Benchchem. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9. Accessed February 13, 2026.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed February 13, 2026.

- Reddit r/Chempros. amide coupling help. Accessed February 13, 2026.

- Reddit r/Chempros.

- Organic & Biomolecular Chemistry.

- ResearchGate.

- PMC - NIH. "Superelectrophiles and the effects of trifluoromethyl substituents". Accessed February 13, 2026.

- MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Accessed February 13, 2026.

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

Technical Support Center: Recrystallization of 3-Bromo-4-(trifluoromethyl)benzamide

Case ID: REC-BTFB-001 Status: Active Topic: Solvent Selection & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile

User Objective: Obtain high-purity (>98%) 3-Bromo-4-(trifluoromethyl)benzamide (CAS: 581813-18-5) via recrystallization.

Molecule Analysis: To select the correct solvent, we must deconstruct the competing solubility forces within the molecule:

-

Benzamide Core (

): Highly polar, Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives high melting points (typically >130°C for analogs) and favors polar protic solvents (Alcohols). -

Trifluoromethyl Group (

): Strongly lipophilic and electron-withdrawing. It significantly increases solubility in chlorinated solvents and esters compared to non-fluorinated benzamides. It also creates a "fluorine effect," often leading to oiling out rather than distinct crystallization. -

Bromo Substituent (

): Lipophilic, heavy atom. Enhances solubility in aromatic solvents (Toluene).

The Challenge: The molecule is a "hybrid." The amide wants ethanol; the

Recommended Solvent Systems

Based on the functional group analysis and standard solubility parameters for fluorinated benzamides, we recommend the following three systems. Do not proceed to bulk crystallization without performing the Micro-Screening Protocol (Section 3).

| System Class | Primary Solvent | Anti-Solvent | Ratio (v/v) | Characteristics & Use Case |

| A: Polar/Protic | Ethanol (95%) | Water | Start 1:0, end ~2:1 | First Choice. Excellent for removing non-polar impurities. The amide H-bonds with EtOH. Water acts as a strong anti-solvent. |

| B: Intermediate | Ethyl Acetate | n-Heptane | Start 1:0, end ~1:3 | Best for Oiling Out. If System A causes oiling, switch to this. Heptane is less aggressive than water as an anti-solvent, allowing slower crystal growth. |

| C: Aromatic | Toluene | None | N/A | High Purity/Low Yield. Requires high temperatures (110°C). Good for removing polar by-products, but yield may be lower due to solubility at RT. |

Critical Note on Chlorinated Solvents: Avoid Dichloromethane (DCM) or Chloroform for recrystallization. The

group makes the compound too soluble in these, even at low temperatures, leading to poor recovery.

Protocol: The Micro-Screening Workflow

Before committing your entire batch, you must validate the solvent system.[1] This protocol prevents the loss of valuable material.

Step 1: The Solubility Test (100 mg Scale)

-

Place 100 mg of crude solid into a small test tube.

-

Add 0.5 mL of the Primary Solvent (e.g., Ethanol).

-

Observation A (Cold): Does it dissolve at Room Temp (RT)?

-

Yes: Solvent is too strong. Discard.

-

No: Proceed to heat.[2]

-

-

Heat to boiling (use a heat gun or block).

-

Observation B (Hot): Does it dissolve?

-

No: Add solvent in 0.2 mL increments until dissolved.

-

Yes: Remove from heat and let cool to RT slowly.

-

Step 2: Anti-Solvent Addition (If using System A or B)

-

If the compound dissolves in hot solvent but does not precipitate upon cooling to RT:

-

Re-heat to boiling.

-

Add the Anti-Solvent (e.g., Water or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Add one drop of Primary Solvent to clear the turbidity.

-

Allow to cool slowly to RT, then to 4°C.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). Why?

Cause: This is classic behavior for fluorinated aromatics. The

-

Re-heat the mixture until the oil dissolves.

-

Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Slow Down: Insulate the flask with cotton or a towel to slow the cooling rate.

-

Change System: Switch from Ethanol/Water to Ethyl Acetate/Heptane . Water is a "harsh" anti-solvent that forces rapid precipitation (often as oil). Heptane is gentler.

Q2: The solution is colored, but the product should be white.

Cause: Oxidized impurities or residual bromination reagents. Solution:

-

Dissolve the crude in the hot Primary Solvent.

-

Add Activated Charcoal (1-2% by weight) .

-

Reflux for 5-10 minutes.

-

Hot Filter through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

Q3: I have low recovery yield (<50%).

Cause: Too much solvent used, or the compound is too soluble in the mother liquor. Solution:

-

Concentrate: Rotovap the mother liquor to half volume and cool again to harvest a "second crop."

-

Check Solubility: If using Ethanol, the

group might be keeping it in solution. Try a more non-polar system like Toluene, where the amide's insolubility at cold temps drives precipitation.

Visualizing the Workflow

The following logic flow helps you decide how to rescue a failed crystallization.

Figure 1: Decision matrix for troubleshooting common crystallization failures.

References & Authority

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for general recrystallization techniques and solvent properties).

-

Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. (Used for Green Chemistry solvent selection principles).

-

PubChem. "3-Bromo-4-(trifluoromethyl)benzamide Compound Summary." National Library of Medicine. (Source for structural data and identifiers).

-

Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7. (Comparison of solvent guides including Pfizer/GSK).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Bromo-4-(trifluoromethyl)benzamide before handling. The

Sources

Technical Support Center: Stability and Handling of 3-Bromo-4-(trifluoromethyl)benzamide Under Basic Hydrolysis Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-4-(trifluoromethyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under basic hydrolysis conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your experimental design, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of 3-Bromo-4-(trifluoromethyl)benzamide under basic hydrolysis conditions?

A1: 3-Bromo-4-(trifluoromethyl)benzamide is susceptible to hydrolysis under basic conditions, yielding 3-bromo-4-(trifluoromethyl)benzoic acid and ammonia.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the amide.[1][4] The presence of two strong electron-withdrawing groups, the bromo (-Br) and trifluoromethyl (-CF₃) substituents, on the aromatic ring significantly influences the reactivity. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzamide.[5][6] However, amide hydrolysis is generally a slower process compared to the hydrolysis of other carboxylic acid derivatives like esters.[4][7]

Q2: How do the bromo and trifluoromethyl substituents affect the stability of the amide bond?

A2: The -Br and -CF₃ groups have a profound electronic effect on the benzamide system. Both are strongly electron-withdrawing, primarily through the inductive effect. This withdrawal of electron density from the aromatic ring and, consequently, from the carbonyl group, increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity facilitates the initial attack by the hydroxide nucleophile, which is typically the rate-determining step in basic amide hydrolysis.[5][6] Therefore, 3-Bromo-4-(trifluoromethyl)benzamide is expected to be less stable and hydrolyze more readily under basic conditions than benzamide itself or benzamides with electron-donating substituents.

Q3: Are there any potential side reactions to be aware of during the basic hydrolysis of 3-Bromo-4-(trifluoromethyl)benzamide?

A3: Yes, a significant side reaction to consider is nucleophilic aromatic substitution (SNA r).[8][9][10][11] The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack. Under harsh basic conditions (e.g., high concentrations of hydroxide, elevated temperatures), the bromide can act as a leaving group and be displaced by a hydroxide ion to form 3-hydroxy-4-(trifluoromethyl)benzamide, which could then be further hydrolyzed to the corresponding benzoic acid. The rate of SNA r is generally favored by more electronegative halogens, making fluorine a better leaving group than bromine in this specific reaction type, which is the opposite of S N 2 reactions.[6][11] However, given the reaction conditions, this pathway should be considered a potential source of impurities.

Q4: What are the expected products of the basic hydrolysis of 3-Bromo-4-(trifluoromethyl)benzamide?

A4: The primary and desired product of complete basic hydrolysis is the carboxylate salt of 3-bromo-4-(trifluoromethyl)benzoic acid.[12] Upon acidic workup, this is protonated to yield 3-bromo-4-(trifluoromethyl)benzoic acid. The other product is ammonia.[2][3]

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |

| Incomplete Hydrolysis / Low Yield of Carboxylic Acid | 1. Insufficient Reaction Time or Temperature: Amide hydrolysis can be slow.[7][13] 2. Inadequate Base Concentration: The concentration of the hydroxide nucleophile may be too low to drive the reaction to completion. 3. Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability for reaction. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider cautiously increasing the temperature (e.g., to 60°C) or extending the reaction time.[14] 2. Increase Base Concentration: A higher concentration of NaOH or KOH can accelerate the reaction. However, be mindful of potential side reactions. 3. Improve Solubility: Consider using a co-solvent such as methanol or ethanol to ensure the amide is fully dissolved.[14] |

| Formation of Unexpected Byproducts | 1. Nucleophilic Aromatic Substitution (SNA r): As discussed in the FAQs, displacement of the bromide by hydroxide can occur under forcing conditions.[8][10] 2. Degradation of the Trifluoromethyl Group: While generally stable, the -CF₃ group can be susceptible to degradation under very harsh basic conditions, though this is less common for aromatic -CF₃ groups.[15][16] | 1. Milder Reaction Conditions: Use the lowest effective temperature and base concentration to favor amide hydrolysis over SNA r. 2. Monitor for Byproducts: Use analytical techniques like LC-MS to identify potential byproducts. If a hydroxy-substituted byproduct is detected, this confirms SNA r is occurring. 3. Avoid Extreme Conditions: Prolonged heating at very high temperatures or using extremely high concentrations of base should be avoided to minimize potential degradation of the trifluoromethyl group. |

| Difficulty in Isolating the Carboxylic Acid Product | 1. Incomplete Precipitation: The carboxylic acid may not fully precipitate upon acidification if it has some solubility in the aqueous medium. 2. Emulsion Formation during Extraction: The presence of salts and other species can lead to the formation of emulsions during the workup. | 1. Ensure Complete Acidification: Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH ~2-3) for complete protonation and precipitation of the carboxylic acid.[14] 2. Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). If an emulsion forms, adding a small amount of brine can help to break it.[14] |

Experimental Protocols

Protocol 1: Monitoring the Basic Hydrolysis of 3-Bromo-4-(trifluoromethyl)benzamide by HPLC

This protocol outlines a general procedure for monitoring the hydrolysis reaction.

Materials:

-

3-Bromo-4-(trifluoromethyl)benzamide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1N

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

HPLC system with a C18 column

-

Mobile phase (e.g., Acetonitrile/Water with 0.1% Trifluoroacetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-4-(trifluoromethyl)benzamide (1 eq.) in a suitable solvent such as methanol or ethanol (10 volumes).

-

Initiation of Hydrolysis: Add an aqueous solution of NaOH or KOH (e.g., 10% w/v, 2 volumes) to the flask.[14]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60°C).[14] At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

-

Sample Preparation for HPLC:

-

Quench the aliquot with 1N HCl to stop the reaction.

-

Extract the quenched aliquot with an equal volume of ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent and redissolve the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak (3-bromo-4-(trifluoromethyl)benzoic acid).

Protocol 2: Workup and Isolation of 3-Bromo-4-(trifluoromethyl)benzoic acid

Procedure:

-

Solvent Removal: Once the reaction is complete (as determined by TLC or HPLC), concentrate the reaction mixture under reduced pressure to remove the alcohol co-solvent.[14]

-

Dilution and Extraction: Dilute the remaining aqueous residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-polar impurities.[14]

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N HCl.[14] The 3-bromo-4-(trifluoromethyl)benzoic acid should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to a constant weight.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Caption: Experimental workflow for basic hydrolysis and product isolation.

Caption: Mechanism of basic amide hydrolysis.

References

- Allen, A. D.

- Bunton, C. A., Nayak, B., & O'Connor, C. (1964). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 29(5), 1373-1377.

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

- Bornscheuer, U. T., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(13), 3127-3132.

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Cohen, L. A. (1957). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. The Journal of Organic Chemistry, 22(10), 1333-1336.

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 132(11), 934-939.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

- Magnier, E., & Masson, G. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- NCRD's Sterling Institute of Pharmacy. (n.d.).

-

LibreTexts Chemistry. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

Sources

- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. ncrdsip.com [ncrdsip.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Khan Academy [khanacademy.org]

- 10. byjus.com [byjus.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. 3-Bromo-4-(trifluoromethyl)benzoic acid [oakwoodchemical.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

Handling moisture sensitivity during 3-Bromo-4-(trifluoromethyl)benzamide synthesis

Welcome to the technical support guide for the synthesis of 3-Bromo-4-(trifluoromethyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The following sections provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, with a specific focus on mitigating issues related to moisture sensitivity. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your synthesis is both successful and reproducible.

Core Principles: The Critical Impact of Moisture